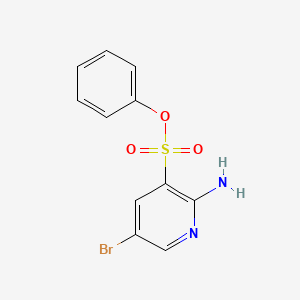![molecular formula C12H16INO B12594600 {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol CAS No. 636572-05-9](/img/structure/B12594600.png)
{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol is a chemical compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a 4-iodophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the 4-Iodophenylmethyl Group: This step often involves a nucleophilic substitution reaction where a suitable iodinated benzyl halide reacts with the pyrrolidine ring.
Addition of the Hydroxymethyl Group: This can be done through a reduction reaction, where a carbonyl precursor is reduced to the corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to the hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The iodophenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: PCC, DCM (Dichloromethane) as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the alcohol.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and functionalization.
Biology
This compound may be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators, due to its structural features that can interact with biological targets.
Medicine
Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its pharmacological properties.
Industry
In material science, this compound could be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2S)-1-[(4-Bromophenyl)methyl]pyrrolidin-2-yl}methanol
- **(2S)-1-[(4-Chlorophenyl)methyl]pyrrolidin-2-yl}methanol
- **(2S)-1-[(4-Fluorophenyl)methyl]pyrrolidin-2-yl}methanol
Uniqueness
The presence of the iodine atom in {(2S)-1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanol makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, potentially leading to different biological activities and chemical behaviors.
Eigenschaften
CAS-Nummer |
636572-05-9 |
|---|---|
Molekularformel |
C12H16INO |
Molekulargewicht |
317.17 g/mol |
IUPAC-Name |
[(2S)-1-[(4-iodophenyl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H16INO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(14)9-15/h3-6,12,15H,1-2,7-9H2/t12-/m0/s1 |
InChI-Schlüssel |
PSZNWCLXDWBOIA-LBPRGKRZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)I)CO |
Kanonische SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


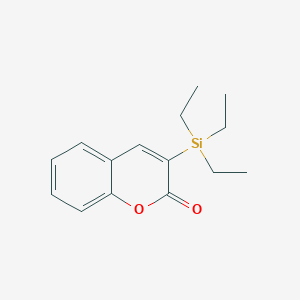
![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
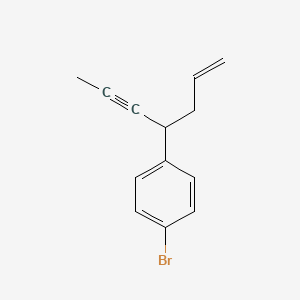
![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)
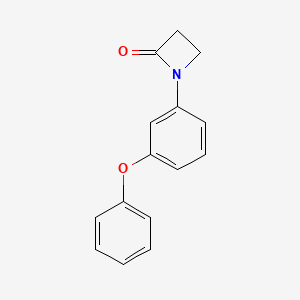
![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)
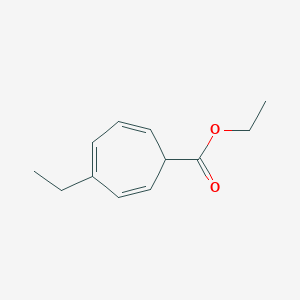
![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)
![N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12594563.png)
